molecular formula C14H11ClN2O B11684519 2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine

2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine

Cat. No.: B11684519
M. Wt: 258.70 g/mol
InChI Key: LHMYGPYGPULBEB-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-chlorophenoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine typically involves the condensation of 2-aminobenzimidazole with 4-chlorophenoxyacetaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the imidazo[1,2-a]pyridine ring system .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-4-fluorophenoxymethyl)-imidazo[1,2-a]pyridine
  • 2-(4-Chlorophenyl)-imidazo[1,2-a]pyridine
  • 2-(4-Methoxyphenyl)-imidazo[1,2-a]pyridine

Uniqueness

2-(4-Chloro-phenoxymethyl)-imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4-chlorophenoxymethyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11ClN2O/c15-11-4-6-13(7-5-11)18-10-12-9-17-8-2-1-3-14(17)16-12/h1-9H,10H2

InChI Key

LHMYGPYGPULBEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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